

Spectroscopic Profile of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Cat. No.: B023674

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(2-Methoxyphenoxy)-2,3-epoxypropane**, a key intermediate in the synthesis of various pharmaceuticals, including the antianginal drug ranolazine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

IUPAC Name: 2-[(2-methoxyphenoxy)methyl]oxirane Common Name: Guaiacol glycidyl ether

CAS Number: 2210-74-4 Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-(2-Methoxyphenoxy)-2,3-epoxypropane**, providing a quantitative reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **1-(2-Methoxyphenoxy)-2,3-epoxypropane**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.8 - 7.0	m	-	4H	Aromatic protons
4.3	dd	5.6, 5.4	1H	O-CH ₂ (epoxide ring)
3.8	dd	5.6, 5.3	1H	O-CH ₂ (epoxide ring)
3.7	s	-	3H	O-CH ₃
3.2 - 3.4	m	-	1H	CH (epoxide ring)
2.8	dd	5.6, 5.4	1H	CH ₂ (epoxide ring)
2.7	dd	5.6, 5.3	1H	CH ₂ (epoxide ring)
Solvent: CDCl ₃ , Frequency: 400 MHz[1]				

Table 2: ¹³C NMR Spectroscopic Data for **1-(2-Methoxyphenoxy)-2,3-epoxypropane**

A comparative analysis of (S)-Guaiacol glycidyl ether (the S-enantiomer of **1-(2-Methoxyphenoxy)-2,3-epoxypropane**) has been conducted, and its ¹³C NMR spectrum is available.[2] While a detailed list of chemical shifts is not explicitly provided in the initial findings, the spectrum serves as a reference for the compound's carbon framework.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **1-(2-Methoxyphenoxy)-2,3-epoxypropane**

Wavenumber (cm ⁻¹)	Assignment
2935	C-H, aliphatic
1594 and 1509	C=C, aromatic
1258 and 1231	C-O-C, aralkyl ether
1125 and 1025	C-O-C, epoxide
Sample Preparation: KBr pellet[1]	

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-(2-Methoxyphenoxy)-2,3-epoxypropane**

m/z	Interpretation
181	[M+H] ⁺
Ionization Method: Not specified, likely a soft ionization technique given the observation of the protonated molecular ion.[1]	

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of **1-(2-Methoxyphenoxy)-2,3-epoxypropane**.

Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane

An efficient synthesis involves the reaction of 2-methoxyphenol with epichlorohydrin.[1]

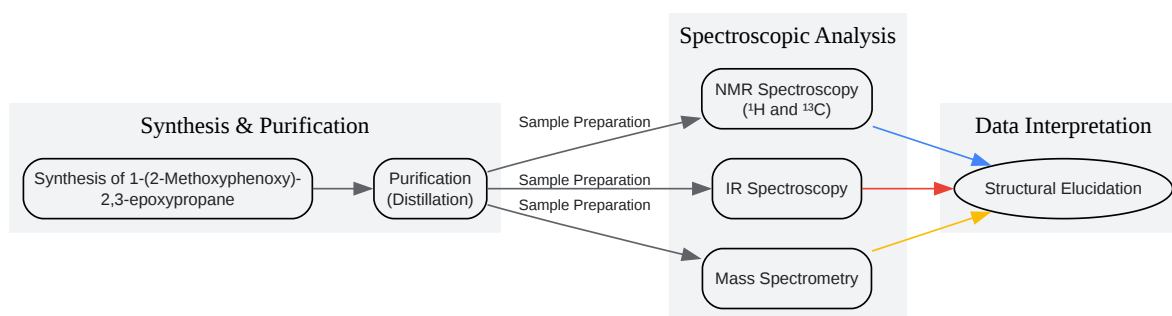
Procedure:

- A solution of 2-methoxyphenol (10 kg, 80.55 mol) in water (40 L) is prepared at approximately 30 °C.
- Sodium hydroxide (1.61 kg, 40.25 mol) dissolved in water (10 L) is added to the solution.

- After stirring for 30-45 minutes, epichlorohydrin (22.35 kg, 241.62 mol) is added.
- The mixture is stirred for 10-12 hours at 25-35 °C.
- The layers are separated, and the organic layer (bottom layer) is treated with an aqueous solution of sodium hydroxide (3.22 kg, 80.5 mol in 10 L of water) at 27 °C and stirred for 5-6 hours.
- The product layer is separated and washed with a sodium hydroxide solution.
- Excess epichlorohydrin is removed by distillation under vacuum (650-700 mmHg) at a temperature below 90 °C to yield the final product.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **1-(2-Methoxyphenoxy)-2,3-epoxypropane**.

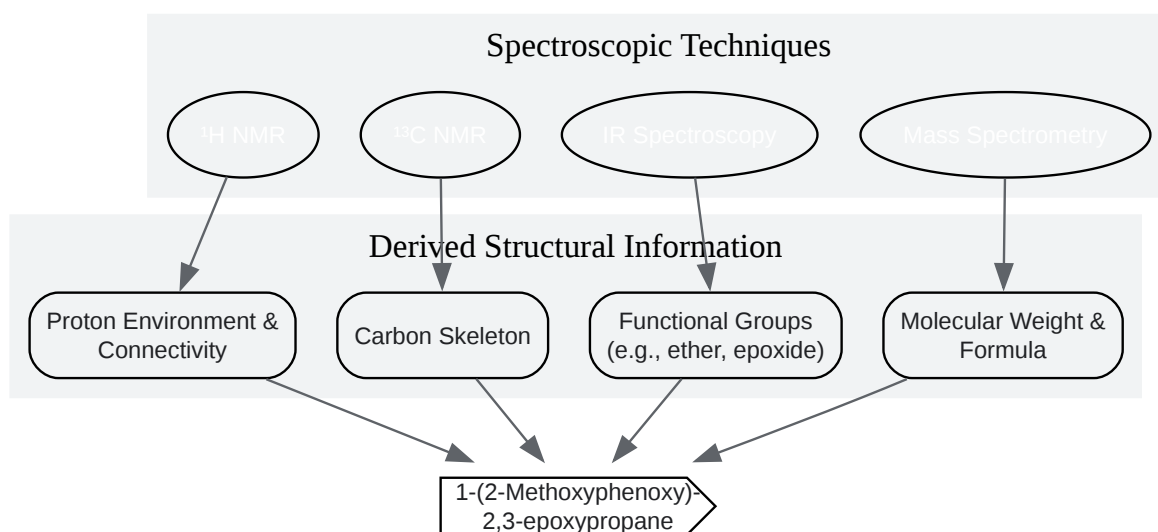


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Signaling Pathways and Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical relationships between the different spectroscopic techniques and the structural information they provide for a molecule like **1-(2-Methoxyphenoxy)-2,3-epoxypropane**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b023674#spectroscopic-data-of-1-2-methoxyphenoxy-2-3-epoxypropane-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com